16-Oxabicyclo[10.3.1]hexadec-12-ene 16-Oxabicyclo[10.3.1]hexadec-12-ene
Brand Name: Vulcanchem
CAS No.: 89328-33-6
VCID: VC19252590
InChI: InChI=1S/C15H26O/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h12,15H,1-11,13H2
SMILES:
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

16-Oxabicyclo[10.3.1]hexadec-12-ene

CAS No.: 89328-33-6

Cat. No.: VC19252590

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

16-Oxabicyclo[10.3.1]hexadec-12-ene - 89328-33-6

Specification

CAS No. 89328-33-6
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 16-oxabicyclo[10.3.1]hexadec-1(15)-ene
Standard InChI InChI=1S/C15H26O/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h12,15H,1-11,13H2
Standard InChI Key NLXIBWRIRQJZIP-UHFFFAOYSA-N
Canonical SMILES C1CCCCCC2=CCCC(O2)CCCC1

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound 16-oxabicyclo[10.3.1]hexadec-12-ene belongs to the class of bridged bicyclic ethers. Its IUPAC name derives from the bicyclo[10.3.1] framework, where the oxygen atom ("oxa") occupies position 16. The unmethylated form has the molecular formula C₁₅H₂₆O (molecular weight: 222.37 g/mol), while its 14-methyl analog is C₁₆H₂₈O (236.39 g/mol) .

Structural Elucidation

The bicyclo[10.3.1] system comprises a 16-membered ring with three bridges: 10, 3, and 1 carbons, respectively. The oxygen atom forms part of the ether bridge, and the double bond at position 12 introduces rigidity. X-ray crystallography and NMR data (discussed in Section 4) confirm the chair-like conformation of the macrocycle .

Table 1: Comparative Structural Data

Property16-Oxabicyclo[10.3.1]hexadec-12-ene14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene
CAS Number89328-33-673125-89-0
Molecular FormulaC₁₅H₂₆OC₁₆H₂₈O
Molecular Weight (g/mol)222.37236.39
SMILESC1CCCCCC2=CCCC(O2)CCCC1CC1CC2CCCCCCCCCCC(=C1)O2

Synthetic Methodologies

Cyclodehydrogenation-Dehydration of Diols

The methylated derivative is synthesized via cyclodehydrogenation of 3-methyl-1,5-cyclopentadecanediol (DIOL) using Raney copper at 160–165°C under reduced pressure (20 Torr). This method yields ~80% purity, though byproducts like 14-methyl-16-oxabicyclo[10.3.1]hexadecane form via hydrogenation .

Aluminum Alkoxide-Mediated Cyclization

A higher-yield approach employs aluminum isopropoxide in toluene. Heating DIOL with the catalyst at 93°C for 6–7 hours achieves >85% conversion to the bicyclic ether. Subsequent acid-base washes (HCl, NaOH, H₃PO₄) and distillation yield 93% pure product .

Key Reaction Parameters:

  • Catalyst: Aluminum iso-propoxide (136 g per 100 g DIOL) .

  • Solvent: Toluene, facilitating azeotropic water removal .

  • Temperature: 90–95°C for optimal reflux .

Industrial Applications

Fragrance Intermediate

The methylated variant (marketed as MUSCENONE®) is a key intermediate for muscone, a macrocyclic musk. Hydrogenation over platinum or palladium catalysts (e.g., 10% Pt/C at 275°C, 30 bar H₂) selectively reduces the double bond, yielding muscone with 90% efficiency .

Physicochemical and Spectral Properties

Spectroscopic Characterization

  • NMR: δ 0.95 (d, J=7 Hz, CH₃), 1.3–1.5 (m, CH₂), 3.8–4.3 (m, O-CH₂) .

  • MS: m/z 236 (M⁺), 221 (M⁺–CH₃), 194 (C₁₄H₂₆O⁺) .

  • IR: Strong absorption at 1668 cm⁻¹ (C=C stretch) .

Comparative Analysis with Related Compounds

17-Oxabicyclo[10.4.1]heptadec-12-ene

Expanding the macrocycle by one carbon (C₁₇H₃₀O) alters ring strain and fragrance profiles. Synthesized analogously from 1,6-cyclohexadecanedione, this compound exhibits reduced volatility and enhanced musk odor .

Hydrogenated Byproducts

Hydrogenation of the 12-ene double bond yields saturated analogs (e.g., 14-methyl-16-oxabicyclo[10.3.1]hexadecane), which lack olfactory activity but serve as solvents in cosmetic formulations .

Challenges and Future Directions

Scalability Limitations

Current methods require high catalyst loadings (e.g., 10% Pt/C), increasing production costs. Research into heterogeneous catalysts (e.g., zeolite-supported Cu) aims to improve atom economy .

Environmental Impact

The use of aromatic solvents (toluene, xylene) poses disposal challenges. Green chemistry approaches, such as microwave-assisted cyclization in ionic liquids, are under investigation .

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